molecular formula C17H16Cl2O4 B1673361 KB-141 CAS No. 219691-94-8

KB-141

Cat. No.: B1673361
CAS No.: 219691-94-8
M. Wt: 355.2 g/mol
InChI Key: OZYQIQVPUZANTM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of KB-141 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the reaction of 3,5-dichlorophenol with 4-hydroxy-3-isopropylbenzyl bromide in the presence of a base to form the ether linkage. This intermediate is then subjected to further reactions to introduce the acetic acid moiety . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

KB-141 undergoes various chemical reactions, including:

Scientific Research Applications

KB-141 has a wide range of scientific research applications:

Mechanism of Action

KB-141 exerts its effects by selectively binding to thyroid hormone receptor beta. This binding induces conformational changes in the receptor, allowing it to interact with coactivators and regulate gene transcription. The activation of thyroid hormone receptor beta leads to increased metabolic rate, reduced cholesterol levels, and enhanced lipid metabolism .

Comparison with Similar Compounds

KB-141 is unique due to its high selectivity for thyroid hormone receptor beta, which minimizes cardiac side effects commonly associated with non-selective thyroid hormone receptor agonists. Similar compounds include:

This compound stands out for its potential therapeutic benefits with reduced adverse effects, making it a promising candidate for further research and development.

Biological Activity

KB-141 is a selective agonist for the thyroid hormone receptor beta (TRβ), known for its potential therapeutic applications in obesity, hypercholesterolemia, and diabetes management. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound selectively activates TRβ, which plays a crucial role in regulating metabolic processes. Unlike TRα, TRβ activation primarily influences lipid metabolism and energy expenditure without significant cardiac side effects. The selectivity of this compound towards TRβ over TRα is essential for its therapeutic profile, minimizing adverse cardiovascular effects often associated with non-selective thyroid hormone therapies.

Pharmacological Effects

1. Anti-Obesity and Lipid-Lowering Effects:
Research indicates that this compound significantly reduces body weight and plasma cholesterol levels. In a study involving diet-induced obese (DIO) mice, this compound administration resulted in a notable reduction in total plasma cholesterol after two weeks of treatment. The effective dose (ED50) for cholesterol reduction was found to be 0.05 mg/kg .

2. Effects on Lipid Metabolism:
this compound has been shown to enhance the expression of genes involved in lipid metabolism, such as sterol regulatory element-binding protein (SREBP)-1c and low-density lipoprotein receptor (LDLR). In studies where this compound was administered to rats, significant increases in mRNA levels of these genes were observed, indicating enhanced lipid clearance from the bloodstream .

Case Studies

Case Study 1: DIO Mice
In a controlled study with DIO mice, this compound was administered at doses ranging from 0.012 mg/kg to 0.05 mg/kg. Results demonstrated a 67% reduction in total cholesterol levels compared to baseline measurements over a two-week period .

Case Study 2: Cynomolgus Monkeys
A study involving cynomolgus monkeys highlighted the drug's efficacy in lowering triglyceride levels and improving insulin sensitivity. Monkeys treated with this compound exhibited reduced fasting insulin levels alongside improved glucose tolerance tests .

Table 1: Summary of Biological Activities of this compound

ActivityObservationsEffective Dose (ED50)
Cholesterol Reduction67% reduction in total cholesterol0.05 mg/kg
Body Weight Reduction61% reduction in body weight gain1 mg/kg
Gene Expression (Liver)Increased SREBP-1c, LDLR mRNA levelsN/A
Insulin Sensitivity ImprovementEnhanced glucose toleranceN/A

Safety Profile

The safety profile of this compound is promising, with studies indicating minimal cardiac side effects compared to traditional thyroid hormone treatments. In rat models, this compound did not significantly affect heart rate or blood pressure at therapeutic doses, which is a common concern with non-selective thyroid hormone therapies .

Properties

CAS No.

219691-94-8

Molecular Formula

C17H16Cl2O4

Molecular Weight

355.2 g/mol

IUPAC Name

2-[3,5-dichloro-4-(4-hydroxy-3-propan-2-ylphenoxy)phenyl]acetic acid

InChI

InChI=1S/C17H16Cl2O4/c1-9(2)12-8-11(3-4-15(12)20)23-17-13(18)5-10(6-14(17)19)7-16(21)22/h3-6,8-9,20H,7H2,1-2H3,(H,21,22)

InChI Key

OZYQIQVPUZANTM-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)CC(=O)O)Cl)O

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)CC(=O)O)Cl)O

Appearance

Solid powder

Key on ui other cas no.

219691-94-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KB 141
KB-141
KB141 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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